molecular formula C17H14FN3O2S B5704517 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B5704517
M. Wt: 343.4 g/mol
InChI Key: CORHHKODFGIWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under acidic or basic conditions.

    Substitution Reactions: The ethoxyphenyl and fluorobenzamide groups are introduced through nucleophilic substitution reactions. Common reagents include ethyl bromide for the ethoxy group and 2-fluorobenzoyl chloride for the fluorobenzamide group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethyl bromide for ethoxy substitution, 2-fluorobenzoyl chloride for fluorobenzamide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes or receptors involved in disease pathways. The compound can bind to the active site of these targets, blocking their function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-amine: Similar structure but lacks the fluorobenzamide group.

    N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is unique due to the presence of both the ethoxyphenyl and fluorobenzamide groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-2-23-12-9-7-11(8-10-12)16-20-21-17(24-16)19-15(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORHHKODFGIWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.